molecular formula C10H6O6 B7904186 [2,2'-Bifuran]-5,5'-dicarboxylic acid

[2,2'-Bifuran]-5,5'-dicarboxylic acid

Cat. No.: B7904186
M. Wt: 222.15 g/mol
InChI Key: RYXMQWKLSUMGJU-UHFFFAOYSA-N
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Description

[2,2’-Bifuran]-5,5’-dicarboxylic acid is an organic compound that belongs to the class of bifurans It is characterized by the presence of two furan rings connected at the 2-position, with carboxylic acid groups at the 5-position of each furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bifuran]-5,5’-dicarboxylic acid typically involves the oxidative coupling of furan derivatives. One common method is the photochemical coupling of 5-bromo-2-furfural with furan in the presence of an anionic exchange resin . This reaction is carried out under UV light, which facilitates the formation of the bifuran structure.

Industrial Production Methods

Industrial production of [2,2’-Bifuran]-5,5’-dicarboxylic acid can be achieved through the oxidation of 5-hydroxymethylfurfural, a biomass-derived compound. This method is advantageous due to its sustainability and the availability of renewable resources .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bifuran]-5,5’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bifuran derivatives with various functional groups, such as hydroxyl, nitro, and halogen groups.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.

    5,5’-Diformyl-2,2’-bifuran: A bifuran derivative with formyl groups at the 5 positions.

Uniqueness

[2,2’-Bifuran]-5,5’-dicarboxylic acid is unique due to its bifuran structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in sustainable polymer synthesis make it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

5-(5-carboxyfuran-2-yl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O6/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMQWKLSUMGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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